Cas no 5728-32-5 (2'-Methoxybiphenyl-4-carboxylic Acid)

2'-Methoxybiphenyl-4-carboxylic Acid 化学的及び物理的性質

名前と識別子

-

- 2'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid

- [1,1'-BIPHENYL]-4-CARBOXYLIC ACID,2'-METHOXY

- [1,1'-Biphenyl]-4-carboxylicacid, 2'-methoxy-

- 2\'-Methoxy-biphenyl-4-carboxylic acid

- 2'-METHOXY-BIPHENYL-4-CARBOXYLIC ACID

- 2'-Methoxybiphenyl-4-carboxylic Acid

- 4-(2-methoxyphenyl)benzoic acid

- 2'-METHOXY-BIPHENYL-4-CARBALDEHYDE

- 2'-methoxybiphenyl-4-carboxylic acid(SALTDATA: FREE)

- AMTDA059

- 2'-Methoxy-4-biphenylcarboxylic acid

- NCGC00374155-01

- 4-Biphenyl-(2'-methoxy)carboxylic acid

- AB92582

- 2''-Methoxy-biphenyl-4-carboxylic acid

- 5728-32-5

- MFCD03424600

- 2'-methoxybiphen-4-ylcarboxylic acid

- DTXSID80374832

- YQLGXBYAHYGABI-UHFFFAOYSA-N

- 4-Biphenyl-(2'-methoxy)carboxylicacid

- 2'-Methoxy-[1,1'-biphenyl]-4-carboxylicacid

- BB 0222368

- BDBM50060982

- [1,1'-Biphenyl]-4-carboxylic acid, 2'-methoxy-

- CS-0172626

- 2'-methoxy[1,1'-biphenyl]-4-carboxylic-acid

- A8169

- AKOS000314404

- 2'-methoxybiphenyl-4-carbonsaeure

- SCHEMBL1222758

- FT-0704377

- AC-6470

- CHEMBL432785

- 2'-methoxy[1,1'-biphenyl]-4carboxylic acid

- AS-2093

- 2'-methoxy[1,1'-biphenyl]-4-carboxylic acid

- STK010184

- DB-072273

-

- MDL: MFCD03424600

- インチ: InChI=1S/C14H12O3/c1-17-13-5-3-2-4-12(13)10-6-8-11(9-7-10)14(15)16/h2-9H,1H3,(H,15,16)

- InChIKey: YQLGXBYAHYGABI-UHFFFAOYSA-N

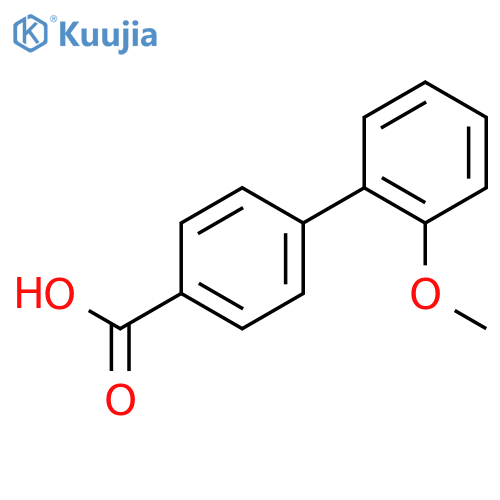

- ほほえんだ: COC1=CC=CC=C1C2=CC=C(C=C2)C(=O)O

計算された属性

- せいみつぶんしりょう: 228.07900

- どういたいしつりょう: 228.078644241g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 256

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 46.5Ų

- 疎水性パラメータ計算基準値(XlogP): 3

じっけんとくせい

- 色と性状: Solid

- 密度みつど: 1.2±0.1 g/cm3

- ふってん: 370.0±25.0 °C at 760 mmHg

- フラッシュポイント: 29.4±9.1 °C

- PSA: 46.53000

- LogP: 3.06040

2'-Methoxybiphenyl-4-carboxylic Acid セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315; H319; H335

- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- セキュリティの説明: H303+H313+H333

-

危険物標識:

- ちょぞうじょうけん:Store at room temperature

2'-Methoxybiphenyl-4-carboxylic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | AS-2093-10MG |

2′-Methoxy-biphenyl-4-carboxylic acid |

5728-32-5 | >95% | 10mg |

£63.00 | 2025-02-08 | |

| FUJIFILM | 352-33023-5g |

2'-Methoxybiphenyl-4-carboxylic Acid |

5728-32-5 | 5g |

JPY 20000 | 2023-09-15 | ||

| AK Scientific | AMTDA059-1g |

2'-Methoxy-biphenyl-4-carboxylic acid |

5728-32-5 | 95%+ | 1g |

$68 | 2025-02-18 | |

| Alichem | A019120018-5g |

2'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid |

5728-32-5 | 95% | 5g |

$332.64 | 2023-09-01 | |

| Alichem | A019120018-25g |

2'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid |

5728-32-5 | 95% | 25g |

$1066.23 | 2023-09-01 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M27300-10g |

2'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid |

5728-32-5 | 97% | 10g |

¥3759.0 | 2024-07-19 | |

| Advanced ChemBlocks | P37335-5G |

2'-Methoxy-4-biphenylcarboxylic acid |

5728-32-5 | 95% | 5G |

$300 | 2023-09-15 | |

| FUJIFILM | 356-33021-1g |

2'-Methoxybiphenyl-4-carboxylic Acid |

5728-32-5 | 1g |

JPY 8000 | 2023-09-15 | ||

| Key Organics Ltd | AS-2093-1G |

2′-Methoxy-biphenyl-4-carboxylic acid |

5728-32-5 | >95% | 1g |

£98.00 | 2025-02-08 | |

| abcr | AB219055-1 g |

2'-Methoxy-4-biphenylcarboxylic acid; 95% |

5728-32-5 | 1g |

€122.60 | 2022-06-11 |

2'-Methoxybiphenyl-4-carboxylic Acid 関連文献

-

1. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114

-

Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258

-

Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448

-

Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027

-

Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879

-

Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127

-

Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830

-

Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503

2'-Methoxybiphenyl-4-carboxylic Acidに関する追加情報

Professional Introduction to 2'-Methoxybiphenyl-4-carboxylic Acid (CAS No. 5728-32-5)

2'-Methoxybiphenyl-4-carboxylic Acid, with the chemical formula C13H10O2, is a significant compound in the field of pharmaceutical and biochemical research. This molecule, identified by its CAS number 5728-32-5, has garnered attention due to its unique structural properties and potential applications in drug development. The presence of a methoxy group at the 2'-position and a carboxylic acid moiety at the 4'-position imparts distinct reactivity and functionality, making it a valuable intermediate in synthetic chemistry.

The biphenyl core of 2'-Methoxybiphenyl-4-carboxylic Acid is a well-studied scaffold in medicinal chemistry, known for its ability to interact with biological targets in diverse ways. The methoxy group enhances lipophilicity while the carboxylic acid provides opportunities for further derivatization, such as esterification or amidation, which are common strategies in drug design. These features have positioned this compound as a building block for novel therapeutic agents.

In recent years, 2'-Methoxybiphenyl-4-carboxylic Acid has been explored in the development of pharmaceutical intermediates. Its structural motif is reminiscent of several bioactive molecules, including those targeting neurological disorders and inflammatory pathways. For instance, derivatives of biphenyl compounds have shown promise in modulating enzyme activity and receptor binding. The carboxylic acid functionality allows for easy conjugation with other pharmacophores, facilitating the synthesis of hybrid molecules with enhanced pharmacological profiles.

One of the most compelling aspects of 2'-Methoxybiphenyl-4-carboxylic Acid is its versatility in synthetic applications. Researchers have leveraged its reactivity to develop novel synthetic routes, including cross-coupling reactions that introduce additional functional groups or aromatic rings. These modifications can lead to compounds with improved solubility, bioavailability, and target specificity. The methoxy group, in particular, serves as a handle for selective transformations, enabling chemists to fine-tune the properties of the final product.

The pharmaceutical industry has shown interest in this compound due to its potential role in addressing unmet medical needs. Preclinical studies have demonstrated that certain biphenyl derivatives exhibit anti-inflammatory and antioxidant properties. While 2'-Methoxybiphenyl-4-carboxylic Acid itself may not be directly therapeutic, it serves as a precursor for more complex molecules designed to interact with specific biological pathways. Its incorporation into drug candidates could lead to breakthroughs in treating conditions such as cancer, neurodegenerative diseases, and autoimmune disorders.

From a biochemical perspective, the compound’s structure allows it to engage with various biological systems. The biphenyl ring’s planar geometry facilitates interactions with proteins and enzymes, while the methoxy and carboxylic acid groups provide additional binding sites. This dual functionality makes it an attractive candidate for structure-based drug design (SBDD), where computational methods are used to predict how a molecule will bind to its target.

In addition to its pharmaceutical applications, 2'-Methoxybiphenyl-4-carboxylic Acid has found utility in material science and chemical research. Its ability to participate in polymerization reactions or serve as a ligand in catalytic systems highlights its broad utility beyond traditional drug discovery contexts. The compound’s stability under various conditions also makes it suitable for long-term storage and repeated use in laboratory settings.

The synthesis of 2'-Methoxybiphenyl-4-carboxylic Acid typically involves multi-step organic reactions starting from commercially available biphenyl derivatives. Advances in synthetic methodologies have improved both yield and purity, making it more accessible for research purposes. Techniques such as palladium-catalyzed cross-coupling reactions have enabled efficient introduction of the methoxy group at the desired position on the biphenyl core.

Ongoing research continues to uncover new applications for this compound. Collaborative efforts between academic institutions and pharmaceutical companies are exploring its potential in developing next-generation therapeutics. By integrating cutting-edge synthetic strategies with computational modeling, scientists aim to unlock the full therapeutic potential of molecules like 2'-Methoxybiphenyl-4-carboxylic Acid.

The future of this compound looks promising as new methodologies emerge that allow for greater control over molecular architecture. Innovations in green chemistry may also influence how it is produced and utilized, emphasizing sustainability alongside efficacy. As our understanding of biological systems evolves, so too will the applications of versatile intermediates like 2'-Methoxybiphenyl-4-carboxylic Acid, reinforcing its importance in both academic research and industrial development.

5728-32-5 (2'-Methoxybiphenyl-4-carboxylic Acid) 関連製品

- 223127-00-2(2'-Hydroxybiphenyl-4-carboxylic Acid)

- 725-05-3(4'-Methoxybiphenyl-3-carboxylic acid)

- 893736-72-6(2'-Hydroxybiphenyl-3-carboxylic Acid)

- 6880-04-2(4-Methoxy-3-methylbenzoic Acid)

- 168618-47-1(2'-Methoxy1,1'-biphenyl-3-carboxylic Acid)

- 725-14-4(4-(4-Methoxyphenyl)benzoic acid)

- 17296-28-5(2-Biphenyl-(2'-methoxy)carboxylic Acid)

- 946302-89-2(1-(2-chloro-6-fluorophenyl)methyl-N-(2-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 2171845-29-5(O-(2-{(5-ethylfuran-2-yl)methylsulfanyl}ethyl)hydroxylamine)

- 1381933-68-1(5-BROMO-2-CYCLOPROPYLPYRIDIN-4-AMINE)